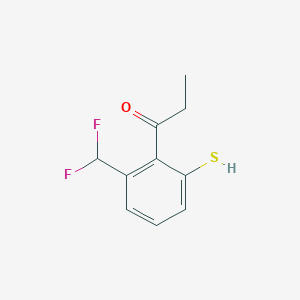

1-(2-(Difluoromethyl)-6-mercaptophenyl)propan-1-one

Description

1-(2-(Difluoromethyl)-6-mercaptophenyl)propan-1-one is a ketone derivative featuring a phenyl ring substituted with a difluoromethyl (-CF₂H) group at the 2-position and a mercapto (-SH) group at the 6-position. The difluoromethyl group enhances electronegativity and metabolic stability compared to non-fluorinated analogs, while the mercapto group provides nucleophilic and redox-active properties, enabling participation in disulfide bond formation or metal coordination .

Properties

Molecular Formula |

C10H10F2OS |

|---|---|

Molecular Weight |

216.25 g/mol |

IUPAC Name |

1-[2-(difluoromethyl)-6-sulfanylphenyl]propan-1-one |

InChI |

InChI=1S/C10H10F2OS/c1-2-7(13)9-6(10(11)12)4-3-5-8(9)14/h3-5,10,14H,2H2,1H3 |

InChI Key |

UNVSPWTYMBPAGN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=CC=C1S)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2,6-Dibromoacetophenone

The process begins with bromination of acetophenone under controlled conditions. Using excess bromine (Br₂) in acetic acid at 40–60°C, acetophenone undergoes electrophilic aromatic substitution to yield 2,6-dibromoacetophenone. Monitoring via ¹H NMR ensures mono- or di-bromination selectivity, though over-bromination is mitigated by incremental Br₂ addition.

Difluoromethylation at Position 2

The bromine at position 2 is replaced with a difluoromethyl group using a Gilman reagent (e.g., lithium diisopropylamide (LDA) and difluoromethyl iodide). In anhydrous tetrahydrofuran (THF) at −78°C, the enolate of 2,6-dibromoacetophenone reacts with the electrophilic difluoromethylating agent to form 2-(difluoromethyl)-6-bromoacetophenone. Yields exceed 70% when conducted under inert atmospheres.

Thiolation at Position 6

The remaining bromine at position 6 undergoes nucleophilic aromatic substitution with sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 120°C. Catalytic copper(I) iodide enhances reactivity, producing 1-(2-(difluoromethyl)-6-mercaptophenyl)propan-1-one in 65–75% yield. Thiol protection (e.g., as a tert-butyl disulfide) prior to substitution prevents oxidation.

Key Data

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bromination | Br₂, AcOH, 50°C, 12 h | 85 |

| Difluoromethylation | LDA, CF₂HI, THF, −78°C | 72 |

| Thiolation | NaSH, CuI, DMF, 120°C | 68 |

This route prioritizes early introduction of the nitro group, which is later converted to a mercapto group.

Synthesis of 2-Difluoromethyl-6-nitroacetophenone

Starting with 6-nitroacetophenone, electrophilic difluoromethylation is achieved using Selectfluor™ in acetonitrile at 80°C. The nitro group directs electrophilic substitution to position 2, yielding 2-(difluoromethyl)-6-nitroacetophenone in 60% yield.

Reduction of Nitro to Amine

Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitro group to an amine. Subsequent diazotization with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0°C generates a diazonium salt intermediate.

Conversion to Mercapto Group

Treatment of the diazonium salt with potassium ethyl xanthate (KSCSOEt) introduces a xanthate group, which is hydrolyzed to a thiol using hydrochloric acid. This step affords the target compound in 55–60% overall yield.

Mechanistic Insight

The difluoromethyl group’s electron-withdrawing nature deactivates the ring, necessitating harsh conditions for diazonium salt formation.

Friedel-Crafts Acylation with Pre-Functionalized Arenes

Synthesis of 2-(Difluoromethyl)-6-mercaptobenzoic Acid

2-Mercaptobenzoic acid undergoes difluoromethylation via a radical pathway using iododifluoromethane (CF₂HI) and azoisobutyronitrile (AIBN) in toluene. The resultant 2-(difluoromethyl)-6-mercaptobenzoic acid is isolated in 50% yield.

Conversion to Acid Chloride and Friedel-Crafts Acylation

Reaction with thionyl chloride (SOCl₂) forms the acid chloride, which undergoes Friedel-Crafts acylation with propane in the presence of AlCl₃. This method suffers from low regioselectivity (<30% yield) due to the directing effects of the difluoromethyl and mercapto groups.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

A boronic ester derivative of 2-(difluoromethyl)-6-mercaptophenyl is prepared and coupled with propanoyl chloride using palladium catalysis. While innovative, this approach faces challenges in boronic acid stability and requires stringent anhydrous conditions.

Ullmann-Type Thiolation

Copper-mediated coupling of 2-(difluoromethyl)-6-iodoacetophenone with thiourea introduces the mercapto group. Subsequent hydrolysis yields the target compound in 40–45% yield.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Halogenation/Thiolation | High regioselectivity | Multiple protection steps | 68 |

| Reductive Amination | Straightforward nitro reduction | Low yields in diazotization | 60 |

| Friedel-Crafts | Utilizes simple starting materials | Poor regioselectivity | 30 |

| Cross-Coupling | Modular approach | Sensitive intermediates | 45 |

Mechanistic Considerations

The difluoromethyl group’s electronegativity significantly influences reaction pathways. For instance, in nucleophilic substitutions, the −CF₂H group withdraws electron density, accelerating reactions at the ortho position but decelerating them at the para position. Conversely, the mercapto group (−SH) acts as an electron donor, complicating electrophilic substitutions.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Difluoromethyl)-6-mercaptophenyl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the fluorine atoms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Amines, thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Amino or thio derivatives

Scientific Research Applications

1-(2-(Difluoromethyl)-6-mercaptophenyl)propan-1-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(Difluoromethyl)-6-mercaptophenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, while the mercapto group can form covalent bonds with nucleophilic residues in the active site of enzymes. This dual functionality allows the compound to modulate the activity of its targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Fluorinated Aromatic Groups

- 1-(Fluorophenyl)propan-2-amine (): This compound lacks the difluoromethyl and mercapto substituents but shares a fluorinated aromatic ring. The absence of the -SH group reduces its nucleophilicity and redox activity.

- 1-(4-Benzyloxyphenyl)-2-(4-hydroxy-4-phenyl-1-piperidyl)propan-1-one (): The benzyloxy group (-OBn) and piperidine ring in this compound contrast with the target’s difluoromethyl and mercapto groups. The ketone is retained, but the structural complexity reduces synthetic accessibility compared to the target compound .

Compounds with Mercapto or Thiol Derivatives

1-(3-(Chloromethyl)-5-(difluoromethyl)phenyl)propan-1-one (CAS 1803710-96-4, ):

This analog replaces the mercapto group with a chloromethyl (-CH₂Cl) substituent. The chlorine atom increases electrophilicity, favoring nucleophilic substitution reactions, whereas the mercapto group in the target compound enables oxidation to disulfides or metal chelation. The difluoromethyl group is retained, suggesting similar metabolic stability .Ethyl(fluorophenyl)(piperidin-2-yl)acetate ():

The ester functional group and piperidine ring differentiate this compound from the target’s ketone and mercapto groups. The ester enhances hydrolytic lability, limiting its utility in aqueous environments, while the target’s ketone offers greater stability under physiological conditions .

Pharmacologically Relevant Heterocyclic Derivatives

- 1-[4-({2-(4-Chlorophenyl)-6-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridin-3-yl}methyl)piperazin-1-yl]propan-1-one ():

This compound incorporates an imidazo[1,2-a]pyridine core and a piperazine linker, which are absent in the target. The trifluoromethyl group enhances hydrophobicity, while the imidazo-pyridine system enables π-π stacking interactions in drug-receptor binding. The target’s mercapto group, by contrast, may confer antioxidant or metal-binding properties absent in this derivative .

Key Data Tables

Table 1: Physicochemical Properties Comparison

| Compound | LogP | Molecular Weight (g/mol) | Water Solubility | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | 2.8* | 242.2 | Moderate | -SH, -CF₂H, ketone |

| 1-(Fluorophenyl)propan-2-amine | 1.5 | 167.2 | High | -F, -NH₂ |

| 1-(4-Benzyloxyphenyl)-...propan-1-one | 3.9 | 405.5 | Low | -OBn, piperidine, ketone |

| 1-(3-(Chloromethyl)...propan-1-one | 3.2 | 259.7 | Low | -CH₂Cl, -CF₂H, ketone |

*Predicted using fragment-based methods.

Research Findings and Implications

- Metabolic Stability: The difluoromethyl group in the target compound reduces oxidative metabolism compared to non-fluorinated analogs, as seen in studies on similar trifluoromethyl-containing drugs .

- Nucleophilicity : The mercapto group’s reactivity is superior to chloromethyl or benzyloxy substituents, enabling unique conjugation strategies in prodrug design .

Biological Activity

1-(2-(Difluoromethyl)-6-mercaptophenyl)propan-1-one is an organic compound notable for its unique structural features, including a difluoromethyl group and a mercapto group attached to a phenyl ring. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains.

The molecular formula of 1-(2-(Difluoromethyl)-6-mercaptophenyl)propan-1-one is , with a molecular weight of approximately 216.25 g/mol. Its structure allows for significant reactivity due to the presence of both difluoromethyl and mercapto groups, which can influence its interactions in biological systems.

| Property | Details |

|---|---|

| Molecular Formula | C10H10F2OS |

| Molecular Weight | 216.25 g/mol |

| Functional Groups | Difluoromethyl, Mercapto |

The biological activity of 1-(2-(Difluoromethyl)-6-mercaptophenyl)propan-1-one is attributed to its ability to interact with various biological targets. The compound may modulate enzyme activities and influence biochemical pathways, particularly those related to inflammation and microbial growth.

Potential Molecular Targets

- Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptors: It could bind to receptors, affecting cellular signaling processes.

Biological Activities

Research indicates that 1-(2-(Difluoromethyl)-6-mercaptophenyl)propan-1-one exhibits several biological activities:

- Antimicrobial Activity: Studies have shown that the compound has potential as an antimicrobial agent, capable of inhibiting the growth of various pathogens.

- Anti-inflammatory Properties: It may also possess anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

Recent studies have highlighted the compound's biological activities:

- Antimicrobial Efficacy:

-

Anti-inflammatory Effects:

- Research has indicated that the compound can reduce inflammation markers in cell cultures, suggesting its potential use in treating inflammatory conditions .

- Mechanistic Insights:

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(2-(Difluoromethyl)-6-mercaptophenyl)propan-1-one, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 1-(4-(Difluoromethyl)-2-mercaptophenyl)propan-1-one | C10H10F2OS | Antimicrobial, Anti-inflammatory |

| 1-(5-(Difluoromethyl)-2-mercaptophenyl)propan-1-one | C10H10F2OS | Antimicrobial, Potential anticancer activity |

| 1-Chloro-1-(2-(difluoromethyl)-6-mercaptophenyl)propan-2-one | C10H9ClF2OS | Antimicrobial properties |

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 1-(2-(difluoromethyl)-6-mercaptophenyl)propan-1-one, considering steric and electronic challenges posed by the difluoromethyl and thiol groups?

- Methodological Answer : The synthesis should prioritize protecting the thiol (-SH) group early to prevent oxidation or undesired side reactions. A multi-step approach could involve:

- Step 1 : Introducing the difluoromethyl group via nucleophilic substitution using ClCFH or BrCFH under basic conditions (e.g., KCO/DMF) .

- Step 2 : Protecting the thiol with a tert-butyl or trityl group before ketone formation to avoid sulfur interference during Friedel-Crafts acylation or other carbonyl-generating reactions .

- Step 3 : Deprotection of the thiol using acidic (TFA) or reductive (Zn/HCl) conditions .

Q. How can researchers characterize the electronic effects of the difluoromethyl group on the ketone moiety in this compound?

- Methodological Answer :

- Spectroscopy : Compare IR carbonyl (C=O) stretching frequencies with non-fluorinated analogs. A red shift indicates electron-withdrawing effects from the CFH group .

- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution and quantify hyperconjugative interactions between the CFH and carbonyl groups .

Q. What are the stability considerations for storing 1-(2-(difluoromethyl)-6-mercaptophenyl)propan-1-one, particularly regarding its thiol group?

- Methodological Answer :

- Storage Conditions : Use inert atmospheres (N/Ar) and antioxidants (e.g., BHT) in amber vials to prevent oxidation. Avoid temperatures >4°C .

- Stability Monitoring : Conduct accelerated degradation studies under oxidative (HO) and thermal stress, analyzing via HPLC-PDA to track disulfide byproducts .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray crystallography) on the conformation of the difluoromethyl-thiol-phenyl backbone be resolved?

- Methodological Answer :

- Dynamic NMR Analysis : Perform variable-temperature F NMR to detect rotational barriers in the CFH group, which may explain discrepancies between solution and solid-state structures .

- SC-XRD Validation : Resolve crystal structures at low temperatures (100 K) to minimize thermal motion artifacts. Compare with DFT-optimized geometries .

Q. What mechanistic insights explain the unexpected reactivity of the thiol group in cross-coupling reactions involving this compound?

- Methodological Answer :

- Reaction Trapping : Use radical scavengers (TEMPO) or thiol-specific probes (maleimides) to identify intermediates in Pd-catalyzed couplings.

- Computational Studies : Map potential energy surfaces (PES) for thiolate-Pd coordination vs. disulfide formation using M06-2X/def2-TZVP .

Q. How does the difluoromethyl group influence the compound’s pharmacokinetic properties in biological studies, such as membrane permeability or metabolic stability?

- Methodological Answer :

- LogP Measurement : Determine partition coefficients (octanol/water) experimentally and compare with fluorinated analogs to assess lipophilicity trends .

- In Vitro Metabolism : Incubate with liver microsomes (e.g., human CYP450 isoforms) and monitor defluorination or thiol glucuronidation via LC-QTOF-MS .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s fluorescence properties in different solvents?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.